Cholesterol-3-mtp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cholesterol-3-mtp, also known as microsomal triglyceride transfer protein, is a protein that plays a crucial role in lipid metabolism. It is primarily involved in the transfer of triglycerides, cholesterol esters, and other lipids between membrane vesicles. This protein is essential for the assembly and secretion of apolipoprotein B-containing lipoproteins, which are critical for lipid transport in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of microsomal triglyceride transfer protein involves the isolation and purification of the protein from mammalian liver microsomes. The protein is typically extracted using non-denaturing detergents and chaotropic agents such as guanidine hydrochloride, sodium perchlorate, and potassium thiocyanate .

Industrial Production Methods: Industrial production of microsomal triglyceride transfer protein is not common due to its complex nature and the need for specialized equipment and conditions. recombinant DNA technology can be used to produce the protein in large quantities by inserting the gene encoding the protein into suitable host cells, such as bacteria or yeast, and then purifying the protein from these cells .

Analyse Chemischer Reaktionen

Types of Reactions: Microsomal triglyceride transfer protein undergoes various biochemical reactions, including lipid transfer, esterification, and protein-protein interactions. It is involved in the transfer of neutral lipids, such as triglycerides and cholesterol esters, between membrane vesicles .

Common Reagents and Conditions: The protein’s activity is influenced by the presence of specific lipids and detergents. Non-denaturing detergents like octyl β-glucoside are commonly used to maintain the protein’s structure and function during experiments .

Major Products Formed: The primary products formed from the reactions involving microsomal triglyceride transfer protein are apolipoprotein B-containing lipoproteins, which include very low-density lipoproteins and chylomicrons .

Wissenschaftliche Forschungsanwendungen

Microsomal triglyceride transfer protein has several scientific research applications, including:

Chemistry: It is used to study lipid transfer mechanisms and the role of lipids in cellular processes.

Biology: The protein is essential for understanding lipid metabolism and its regulation in various physiological and pathological conditions.

Wirkmechanismus

Microsomal triglyceride transfer protein functions by transferring neutral lipids between membrane vesicles within the lumen of the endoplasmic reticulum. It interacts with apolipoprotein B to facilitate the assembly and secretion of lipoproteins. Inhibition of this protein leads to a reduction in the formation of very low-density lipoproteins and chylomicrons, thereby lowering low-density lipoprotein cholesterol levels .

Vergleich Mit ähnlichen Verbindungen

Microsomal triglyceride transfer protein is unique in its ability to transfer neutral lipids and its essential role in lipoprotein assembly. Similar compounds include:

Apolipoprotein B: A protein that works in conjunction with microsomal triglyceride transfer protein to form lipoproteins.

Acyl-CoAcholesterol O-acyl transferase (ACAT): An enzyme involved in cholesterol esterification, which works alongside microsomal triglyceride transfer protein in lipid metabolism.

Microsomal triglyceride transfer protein stands out due to its multifunctional nature and its critical role in lipid transfer and lipoprotein assembly.

Eigenschaften

CAS-Nummer |

155538-88-8 |

|---|---|

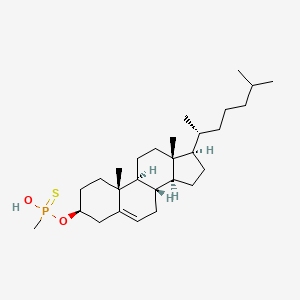

Molekularformel |

C28H49O2PS |

Molekulargewicht |

480.732 |

IUPAC-Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxy-methyl-sulfanylidene-$l^{5} |

InChI |

InChI=1S/C28H49O2PS/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(30-31(6,29)32)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3,(H,29,32)/t20-,22+,23+,24-,25+,26+,27+,28-,31?/m1/s1 |

InChI-Schlüssel |

GRAIUVJIVLZZBL-ASRIKGTLSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=S)(C)O)C)C |

Synonyme |

cholesterol-3-O-methylthiophosphonate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.